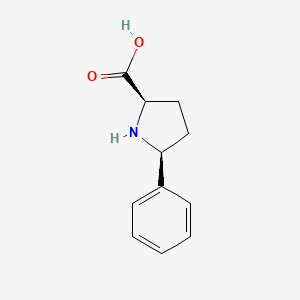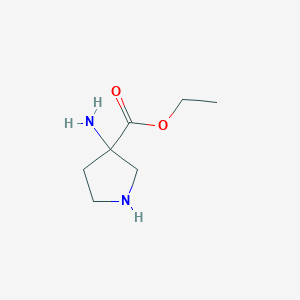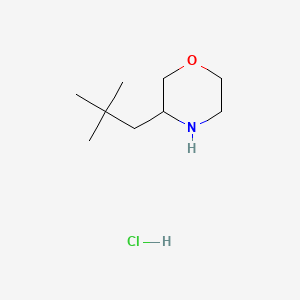
3-(2,2-Dimethylpropyl)morpholinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Dimethylpropyl)morpholinehydrochloride, also known as 3-neopentylmorpholine hydrochloride, is a chemical compound with the molecular formula C9H19NO·HCl. It is a morpholine derivative characterized by the presence of a neopentyl group attached to the nitrogen atom of the morpholine ring. This compound is typically found in the form of a white powder and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethylpropyl)morpholinehydrochloride involves the reaction of morpholine with 2,2-dimethylpropyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is then isolated and purified using techniques such as distillation and crystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dimethylpropyl)morpholinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
3-(2,2-Dimethylpropyl)morpholinehydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various morpholine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethylpropyl)morpholinehydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2-Dimethylpropyl)morpholine
- 3-(2,2-Dimethylpropyl)morpholinehydrobromide
- 3-(2,2-Dimethylpropyl)morpholinehydroiodide
Uniqueness
3-(2,2-Dimethylpropyl)morpholinehydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. The presence of the neopentyl group and the hydrochloride salt form contribute to its solubility, stability, and reactivity, making it suitable for various applications in research and industry .
Properties
Molecular Formula |
C9H20ClNO |
|---|---|
Molecular Weight |
193.71 g/mol |
IUPAC Name |
3-(2,2-dimethylpropyl)morpholine;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2,3)6-8-7-11-5-4-10-8;/h8,10H,4-7H2,1-3H3;1H |
InChI Key |
JXSLLZVFXGUAAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1COCCN1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-Methyl-3-(trifluoromethyl)phenyl]oxirane](/img/structure/B13520001.png)
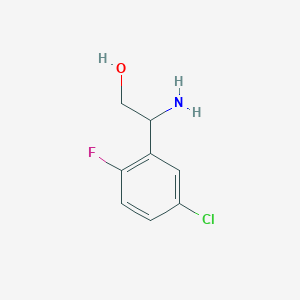
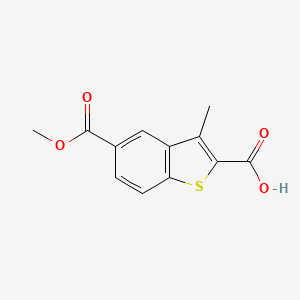
![1-[4-(1,1-Difluoroethyl)-1,3-thiazol-2-yl]methanaminehydrochloride](/img/structure/B13520013.png)
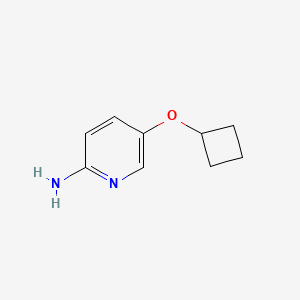
amino}acetic acid hydrochloride](/img/structure/B13520029.png)
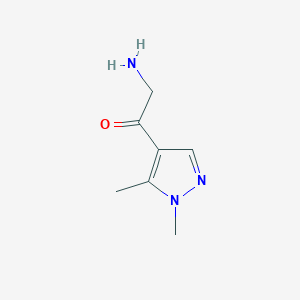
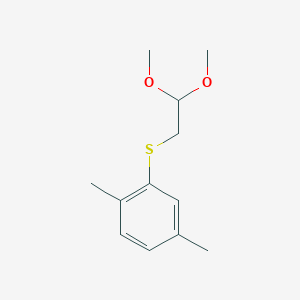
![1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine hydrochloride](/img/structure/B13520043.png)

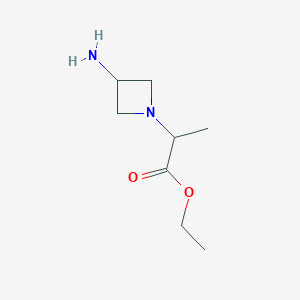
![Ethyl n-[2-(diethylamino)ethyl]glycinate](/img/structure/B13520060.png)
